molecular formula C21H14F4N4O B10952450 7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10952450
M. Wt: 414.4 g/mol
InChI Key: ZSBBXCYXONQWDC-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with difluoromethyl, difluorophenyl, and methylphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the difluoromethyl group: This step often requires the use of difluoromethylating agents under controlled conditions.

    Substitution with difluorophenyl and methylphenyl groups: These substitutions are usually carried out through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable tool for synthetic chemists.

Biology and Medicine

In biology and medicine, 7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is investigated for its potential therapeutic properties. It may exhibit biological activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of innovative products and technologies.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(trifluoromethyl)-N-(2,4-difluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(difluoromethyl)-N-(2,4-dichlorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

The uniqueness of 7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific substitution pattern and the presence of the difluoromethyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C21H14F4N4O

Molecular Weight

414.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H14F4N4O/c1-11-2-4-12(5-3-11)17-9-18(19(24)25)29-20(27-17)14(10-26-29)21(30)28-16-7-6-13(22)8-15(16)23/h2-10,19H,1H3,(H,28,30)

InChI Key

ZSBBXCYXONQWDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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